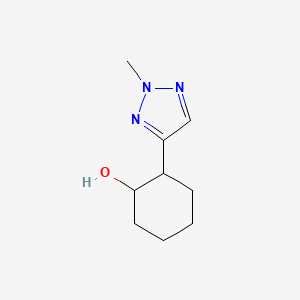
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be carried out in various solvents, including water, ethanol, or acetonitrile .
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and green solvents is also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides, sulfonates, or other electrophiles.
Major Products
Oxidation: Formation of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexanone.
Reduction: Formation of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s hydroxyl group can also form hydrogen bonds with biological targets, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative without the cyclohexane ring.
2-(1H-1,2,3-Triazol-4-yl)ethanol: A similar compound with an ethyl group instead of a cyclohexane ring.
4-(1H-1,2,3-Triazol-4-yl)benzoic acid: A triazole derivative with a benzoic acid moiety.
Uniqueness
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a triazole moiety, which imparts distinct chemical and biological properties. The presence of the hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(2-methyltriazol-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15N3O/c1-12-10-6-8(11-12)7-4-2-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3 |
Clave InChI |
TZGUCNMEIWPGRA-UHFFFAOYSA-N |
SMILES canónico |
CN1N=CC(=N1)C2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



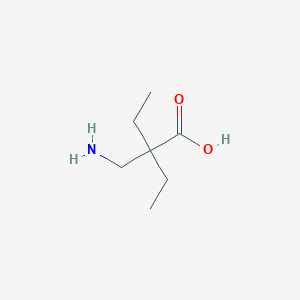

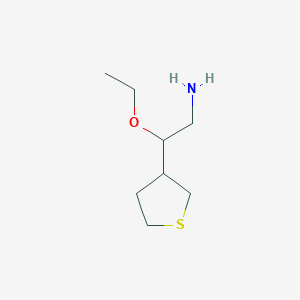
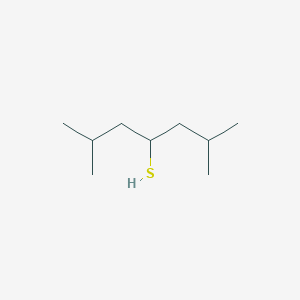

![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)

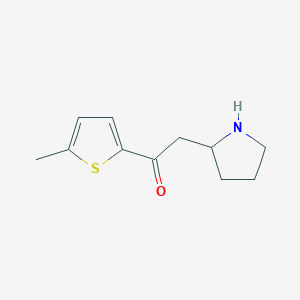
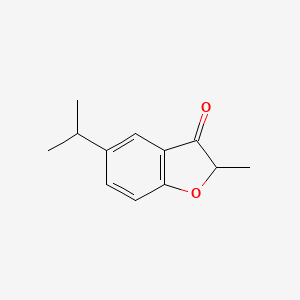
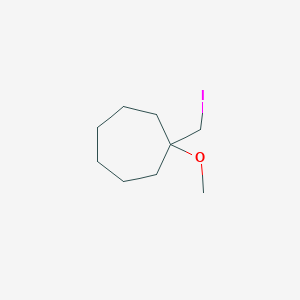

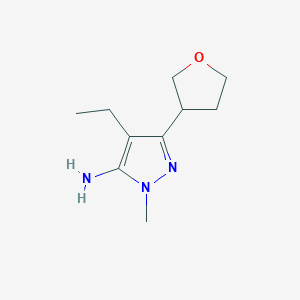
![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
